(E)-1-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one
Description
The compound (E)-1-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one features a benzo[d]imidazole core substituted with an allylthio group at position 2. The propen-1-one linker connects this heterocycle to a benzo[d][1,3]dioxol-5-yl moiety. The allylthio group may enhance lipophilicity, while the dioxolane ring could influence metabolic stability .
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(2-prop-2-enylsulfanylbenzimidazol-1-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-2-11-26-20-21-15-5-3-4-6-16(15)22(20)19(23)10-8-14-7-9-17-18(12-14)25-13-24-17/h2-10,12H,1,11,13H2/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBDZFJFAJJYFK-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=CC=CC=C2N1C(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCSC1=NC2=CC=CC=C2N1C(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features. The compound combines a benzimidazole moiety with an allylthio group and a benzo[d][1,3]dioxole substituent, which may contribute to its biological activities. This article reviews the current understanding of its biological activity, including potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The chemical formula of the compound is C₁₈H₁₅N₂O₃S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural characteristics include:
- Benzimidazole core : Known for various biological activities.
- Allylthio group : Often associated with enhanced reactivity and potential bioactivity.
- Benzo[d][1,3]dioxole : A moiety that can influence pharmacological properties.
Antitumor Activity
Research has indicated that compounds containing benzimidazole derivatives exhibit significant antitumor activity. For instance, studies have shown that certain benzimidazole analogs can inhibit Indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in tumor immune evasion. The inhibition of IDO1 can enhance the efficacy of immunotherapies in cancer treatment .
Case Study : A recent study demonstrated that a benzimidazole derivative had an IC50 value of 0.003 µM against HeLa cells, indicating potent antitumor activity. This suggests that this compound could similarly exhibit strong antitumor properties due to its structural similarities .
Antimicrobial Activity
The antimicrobial potential of benzimidazole derivatives is well-documented. Some studies have reported significant activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium smegmatis. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzimidazole Derivative A | Staphylococcus aureus | < 1 µg/mL |
| Benzimidazole Derivative B | Mycobacterium smegmatis | 3.9–7.8 µg/mL |
Anti-inflammatory Activity
In addition to antimicrobial and antitumor effects, compounds with similar structures have been shown to exhibit anti-inflammatory properties by modulating cytokine release. For example, certain derivatives have been found to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in various cell lines .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound's unique structure allows it to interact with specific biological macromolecules, potentially inhibiting key enzymes involved in tumor growth or microbial metabolism.
Computational Studies
Computational methods such as quantitative structure–activity relationship (QSAR) modeling have been employed to predict the biological activity of similar compounds. These studies correlate chemical structure with biological effects and can guide future synthesis and testing of this compound for enhanced efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on Benzimidazole Core
Compound A : (E)-1-(1H-Benzo[d]imidazol-2-yl)-3-(dimethylamino)prop-2-en-1-one
- Key Differences: Substituents: Lacks the allylthio and dioxolane groups. Instead, it has a dimethylamino group on the propenone linker. Synthesis: Prepared via a one-pot reaction of 2-acetyl benzo[d]imidazole with dimethylformamide dimethylacetal, contrasting with the allylthio derivative’s likely thioalkylation pathway.
Compound B : 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid
- Key Differences: Substituents: Contains a butanoic acid side chain and hydroxyethyl-benzylamino groups. Functionality: The carboxylic acid group enables salt formation, enhancing aqueous solubility, unlike the neutral dioxolane moiety in the target compound.
Heterocyclic Modifications
Compound C : 2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols
- Key Differences: Core Structure: Nitroimidazole instead of benzimidazole. Bioactivity: Nitro groups are electron-withdrawing, which may confer redox-activated cytotoxicity (e.g., in antiparasitic drugs). Synthesis: Utilizes tetrakis(dimethylamino)ethylene (TDAE) methodology, differing from the target compound’s probable base-catalyzed condensation.
Compound D : [3,5-Di(4’,5’-diphenyl-2’-substituted)-1H-imidazol-1-yl]-1H-1,2,4-triazole derivatives
- Key Differences :
- Hybrid Structure : Combines imidazole and triazole rings, enabling dual hydrogen-bonding interactions.
- Applications : Such hybrids are explored as kinase inhibitors, whereas the target compound’s dioxolane may target GPCRs or epigenetic enzymes.
Table 1: Comparative Analysis of Key Compounds
*Molecular weights estimated based on structural formulas.
Research Findings and Implications
- In contrast, Compound A’s dimethylamino group offers stronger solvation effects .
- Crystallographic Analysis : SHELX software (e.g., SHELXL) is widely used for refining such structures, ensuring accurate determination of stereochemistry and intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
